5-Bromo-2-methylbenzene-1,3-diamine
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Overview
Description
5-Bromo-2-methylbenzene-1,3-diamine: is an organic compound with the molecular formula C7H9BrN2 It is a derivative of benzene, featuring a bromine atom and two amino groups attached to the benzene ring
Mechanism of Action
Target of Action
The primary target of 5-Bromo-2-methylbenzene-1,3-diamine is the benzene ring. The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This aromatic ring wants to be retained during reactions .
Mode of Action
The compound interacts with its target through a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The affected pathway is the electrophilic aromatic substitution reaction of benzene . The downstream effects include the formation of a substituted benzene ring .
Result of Action
The result of the compound’s action is the formation of a substituted benzene ring . This occurs due to the removal of a proton from the intermediate formed in the first step of the reaction .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored under inert gas at 2–8 °C
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methylbenzene-1,3-diamine typically involves multi-step reactions. One common method includes:
Nitration: The starting material, 2-methylbenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Bromination: Finally, bromination is carried out to introduce the bromine atom at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the amino groups, which are activating groups.
Oxidation and Reduction: The amino groups can be oxidized or reduced under appropriate conditions.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents like bromine (Br2) and iron (Fe) as a catalyst.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
Substituted Benzene Derivatives: Depending on the reaction, various substituted benzene derivatives can be formed, such as 5-bromo-2-methylbenzene-1,3-diamine derivatives with different functional groups.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Ligand in Coordination Chemistry: Acts as a ligand in the formation of coordination compounds with metals.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of pharmaceutical compounds due to its structural features.
Industry:
Materials Science: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Comparison with Similar Compounds
5-Bromo-3-methylbenzene-1,2-diamine: Similar structure but with different positions of the amino groups.
3-Bromo-1-N-methylbenzene-1,2-diamine: Another derivative with a methyl group on the nitrogen atom.
Uniqueness: 5-Bromo-2-methylbenzene-1,3-diamine is unique due to the specific positioning of the bromine and amino groups, which can influence its reactivity and applications in synthesis and materials science.
Properties
IUPAC Name |
5-bromo-2-methylbenzene-1,3-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVMIOZBSVJKEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1N)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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